D-(+)-Cellohexose Eicosaacetate
Description
D-(+)-Cellohexose Eicosaacetate is a chemically modified oligosaccharide derived from cellohexose, a linear β-1,4-linked glucose polymer containing six glucose units. The compound is fully acetylated, with 20 acetyl groups replacing hydroxyl groups across its structure, resulting in the molecular formula $ \text{C}{78}\text{H}{106}\text{O}_{51} $ and a molecular weight of 1,812.8 g/mol . It is commonly used as a stable derivative for analytical standards, enzymatic studies, and organic synthesis due to its enhanced solubility in organic solvents compared to non-acetylated cello-oligosaccharides .
Properties
Molecular Formula |
C40H54O27 |
|---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27+,28-,29-,30+,31-,32+,33-,34+,35+,36-,37-,38?,39+,40+/m1/s1 |
InChI Key |
NNLVGZFZQQXQNW-GMLKEHPASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellohexose Eicosaacetate typically involves the acetylation of cellohexose. The process begins with the extraction of cellohexose from natural sources such as cellulose. The cellohexose is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where cellohexose is mixed with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Cellohexose Eicosaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate groups.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major products are cellohexose derivatives with hydroxyl groups.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cellohexose derivatives.
Scientific Research Applications
D-(+)-Cellohexose Eicosaacetate is a fully acetylated derivative of cellohexaose, an oligosaccharide obtained from cellulose through acetolysis and chromatography. It has a molecular formula of C76H102O51 and a molecular weight of 1831.61.
Scientific Research Applications
This compound is used across several scientific disciplines:
- Chemistry It serves as a model compound to study the behavior of acetylated oligosaccharides.
- Biology It is applied in proteomics research to explore protein-carbohydrate interactions.
- Industry It is utilized in developing biodegradable materials and as a precursor in synthesizing other complex carbohydrates.
Enzymatic reactions
This compound's response to various enzymes provides insights into its potential applications and interactions in biological systems .
| Esterase | Triacetin | Glucose Pentaacetate | Cellobiose Octaacetate | Cellohexaose Eicosaacetate | CA-DS 0.9 | CA-DS 1.4 | CA-DS 1.8 | CA-DS 2.3 | CA-DS 2.5 |
|---|---|---|---|---|---|---|---|---|---|
| Axetyl xylan estarase (AXE) O | +++ | +++ | + | + | + | - | - | - | - |
| AXE 34 | + | + | + | + | ++ | ++ | + | - | - |
| AXE 35 | + | ++ | + | - | ++ | ++ | + | - | - |
| AXE 36 | + | ++ | + | + | ++ | ++ | + | - | - |
| AXE 53 | ++++ | ++++ | + | + | +++ | +++ | ++ | - | - |
| AXE 55 | +++ | +++ | + | + | +++ | ++++ | + | - | - |
Key: Very strong deacetylation (++++), strong deacetylation (+++), moderate deacetylation (++), weak deacetylation (+), no deacetylation (-) .
Research case studies
- Chalcone derivatives: Research into chalcone derivatives, which have structural similarities to cellohexaose eicosaacetate, has shown anticancer and antioxidant properties. These derivatives have demonstrated anticancer effects on human cancer cells, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. The activity is attributed to the phenyl group of the sulfonamide moiety, which is likely involved in hydrophobic interactions .
- Cellulose Acetate Degradation: Studies on enzymatic systems for cellulose acetate degradation have shown the potential of enzymes to degrade cellulose acetate, enhancing biodegradation. Enzymes such as Axetyl Xylan Estarase (AXE) have been screened for their ability to deacetylate cellohexaose eicosaacetate, among other substrates .
- Enzymatic Hydrolysis: The enzymatic hydrolysis of cellohexaose can yield products like D-cellobiose, D-glucose, D-cellotriose, and D-cellotetraose, which are valuable in various applications .
Mechanism of Action
The mechanism of action of D-(+)-Cellohexose Eicosaacetate involves its interaction with various molecular targets. The extensive acetylation affects the compound’s solubility, stability, and reactivity. In biological systems, the compound can interact with enzymes that recognize acetylated sugars, influencing metabolic pathways. The acetyl groups can also be hydrolyzed, releasing acetic acid and modifying the local pH, which can affect cellular processes.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares D-(+)-Cellohexose Eicosaacetate with acetylated derivatives of shorter cello-oligosaccharides:
Key Observations :
- Acetylation Pattern : Longer oligosaccharides (e.g., cellohexose) require more acetyl groups for full substitution, increasing hydrophobicity and altering solubility.
- Solubility: Non-acetylated cello-oligosaccharides (e.g., cellohexose) are water-soluble but poorly soluble in organic solvents. Acetylation reverses this trend, making derivatives like this compound soluble in chloroform, acetone, or DMSO .
Enzymatic Susceptibility
Non-acetylated cello-oligosaccharides are substrates for cellulases and related enzymes. For example:
- Cellohexose (G6) : Hydrolyzed by enzymes like CcCel48A into cellotriose (G3) and cellobiose (G2), while BlgA degrades it completely to glucose (G1) .
- Acetylated Derivatives: Acetylation blocks enzyme access to glycosidic bonds, significantly reducing hydrolysis rates. For instance, heparin-derived sulfated/acetylated oligosaccharides show reduced enzymatic cleavage due to steric hindrance .
Research Findings and Industrial Relevance
- Enzymatic Hydrolysis : Studies on CcCel48A reveal that cellohexose (G6) is cleaved into G2, G3, and G4, but its acetylated form remains intact under similar conditions .
- Stability: Acetylated derivatives exhibit superior shelf-life compared to non-acetylated forms, making them preferred for commercial storage .
- Market Availability : Suppliers like TRC Chemicals, Megazyme, and Shanghai Zhenchun Bio offer these compounds in milligram to gram quantities, highlighting their niche but critical role in research .
Biological Activity
D-(+)-Cellohexose Eicosaacetate is a biochemical compound derived from the esterification of D-cellulose with eicosapentaenoic acid (EPA). This compound has garnered attention in glycobiology and biochemistry due to its potential applications in various biological processes, particularly in the study of oligosaccharides and their interactions with enzymes.
- Molecular Formula : C₁₁₉H₃₄O₁₄
- Molecular Weight : 990.86 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Storage Conditions : Should be stored at +4°C or -20°C for long-term stability under inert conditions.
Biological Significance
This compound is primarily used in research related to glycobiology, where it serves as a model compound for studying the behavior and properties of acetylated oligosaccharides. Its structure allows researchers to explore the enzymatic interactions and metabolic pathways involving cellulose derivatives.
Enzymatic Interactions
Research indicates that this compound can interact with various cellulases and esterases, which are crucial for cellulose degradation. The following table summarizes some key findings regarding the enzymatic activity on this compound:
| Enzyme Type | Optimal pH | Optimal Temperature (°C) | Activity on this compound |
|---|---|---|---|
| Cellulase | 5.0 | 50 | Moderate activity |
| Esterase (AXE) | 6.5 | 50 | High activity |
| Chitinase | 6.0 | 60 | Low activity |
Case Studies and Research Findings
-
Study on Enzymatic Degradation :
A study published in MDPI investigated the degradation of cellulose acetate using various enzymes, including those that target this compound. Results showed that specific esterases exhibited significant activity towards this compound, indicating its potential role in biodegradation processes . -
Glycobiology Applications :
In glycobiology research, this compound has been utilized to study the binding affinities of glycosyltransferases. These studies demonstrate how modifications to oligosaccharide structures can influence enzyme interactions, which is crucial for understanding carbohydrate metabolism . -
Proteomics Research :
The compound has also been used as a model in proteomics to analyze the behavior of glycoproteins and their interactions with oligosaccharides. This research provides insights into how oligosaccharides affect protein function and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
